
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a tricyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and are considered “privileged structures” in medicinal chemistry due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one can be achieved through several methods. One common approach involves the Pd-catalyzed carboamination reactions using sodium tert-butoxide as a base and xylene as a solvent under reflux conditions . Another method involves the reductive cyclization of ω-azido carbonyl compounds using trimethylsilyl iodide (TMSI) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one involves its interaction with DNA. The compound binds covalently to the N2 position of guanine in the minor groove of DNA, forming a stable DNA-adduct. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and various kinases that regulate cell cycle progression .
Comparación Con Compuestos Similares
Similar Compounds
Anthramycin: A pyrrolobenzodiazepine antibiotic with similar DNA-binding properties.
Tomaymycin: Another pyrrolobenzodiazepine with anticancer activity.
DC-81: A synthetic pyrrolobenzodiazepine used in research for its DNA-binding capabilities.
Uniqueness
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is unique due to its specific stereochemistry and the presence of a pyrrolo ring fused to the benzodiazepine core. This structural feature enhances its binding affinity to DNA and its overall biological activity .
Propiedades
Número CAS |
72435-89-3 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(6aS)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-1-2-6-11(10)13-8-9-4-3-7-14(9)12/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1 |
Clave InChI |
WKJBLXPYIDVHST-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1 |
SMILES canónico |
C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


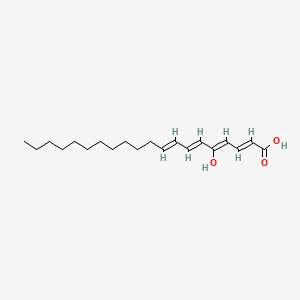
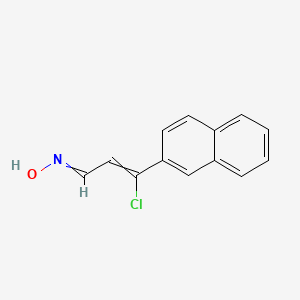
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
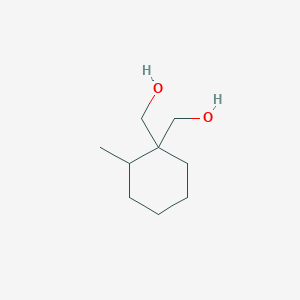
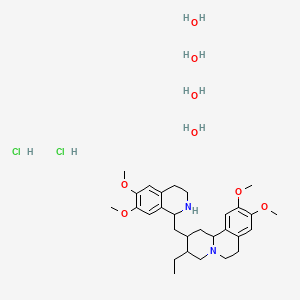

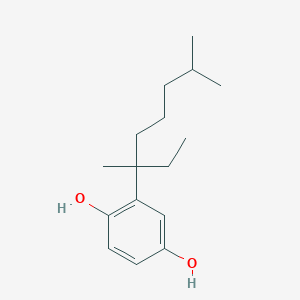
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)

